(4-Bromo-2-methylphenyl)methanol

Beschreibung

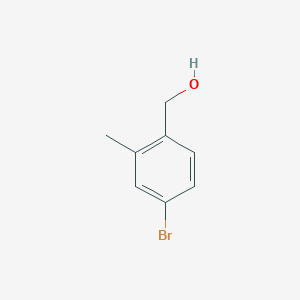

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-bromo-2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKWLKCPUIQXPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624264 | |

| Record name | (4-Bromo-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17100-58-2 | |

| Record name | (4-Bromo-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2 Methylphenyl Methanol

Direct Bromination Approaches to Substituted Methylphenylmethanols

Direct bromination of substituted methylphenylmethanols presents a straightforward approach to introduce a bromine atom onto the aromatic ring. However, achieving high regioselectivity is a critical challenge that needs to be addressed through careful control of reaction conditions and the use of appropriate catalytic systems.

Regioselective Bromination of 2-Methylphenylmethanol

The direct bromination of 2-methylbenzyl alcohol can be a challenging transformation due to the presence of two activating groups, the methyl and the hydroxymethyl groups, which can direct bromination to multiple positions. Electrophilic bromination is a primary method for introducing a bromine atom to the ortho-position relative to the hydroxymethyl group. This typically involves the use of molecular bromine (Br₂) in a halogenated solvent with a Lewis acid catalyst.

Another approach involves the use of N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN), which can selectively brominate the ortho-position under milder conditions. The regioselectivity of the bromination of electron-rich arenes can be high, with some methods achieving excellent yields of mono-brominated products. lookchem.com For instance, a photocatalytic method using Ru(bpy)₃Cl₂·6H₂O has been developed for the highly para-selective bromination of electron-rich arenes. lookchem.com

Catalytic Systems and Optimized Reaction Conditions for Enhanced Selectivity and Yield

Various catalytic systems have been developed to improve the selectivity and yield of bromination reactions. For the bromination of 2-methylbenzyl alcohol, Lewis acids such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) are often employed to enhance the electrophilicity of bromine. Maintaining low temperatures, typically between -20°C and 0°C, can help minimize polysubstitution and other side reactions. The choice of solvent is also crucial, with non-polar solvents like dichloromethane (B109758) being preferred to stabilize the bromonium ion intermediate.

In some cases, copper-based catalyst systems, in combination with reagents like 2,2,6,6-tetramethyl-1-piperidine N-oxyl (TEMPO), have been shown to be effective for the oxidation of alcohols, a related transformation that highlights the utility of metal catalysis in functionalizing benzyl (B1604629) alcohols. mdpi.com Furthermore, palladium catalysts, such as Pd(OAc)₂, have been utilized in directed C-H functionalization of benzylic alcohols, demonstrating the potential for transition metal catalysis in achieving regioselective transformations. google.com

Convergent and Divergent Synthetic Routes to (4-Bromo-2-methylphenyl)methanol Precursors

Convergent and divergent synthetic strategies offer versatile approaches to construct the precursors of this compound. These methods involve the assembly of smaller molecular fragments or the selective modification of a common intermediate to generate a variety of related compounds.

A common convergent approach involves the Suzuki cross-coupling reaction. For instance, a 4-mannopyranosyloxyphenyl boronate intermediate can be coupled with various aryl bromides to generate biphenyl (B1667301) structures, which can then be further modified. nih.gov This strategy allows for the late-stage introduction of diversity.

Divergent strategies often start from a common precursor that can be elaborated into different target molecules. For example, starting from a substituted benzaldehyde (B42025), various functional groups can be introduced through reactions like aldol (B89426) condensation, reductive amination, or Wittig reactions. smolecule.com Multi-step syntheses starting from simpler aromatic compounds like 2-methylbenzoic acid can also be employed, involving sequential bromination and chlorination steps to introduce the desired halogen substituents. smolecule.com

Preparation of this compound via Reduction Pathways

A primary method for the synthesis of this compound is the reduction of the corresponding aldehyde, 4-bromo-2-methylbenzaldehyde (B1282862). smolecule.comsmolecule.com This transformation can be efficiently achieved using a variety of reducing agents.

Commonly used reducing agents for this purpose include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that is effective for the reduction of aldehydes and ketones.

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of reducing a wide range of functional groups, including aldehydes. smolecule.com

Diisobutylaluminum hydride (DIBAL-H): This reagent can be used for the selective reduction of esters and nitriles to aldehydes, which can then be further reduced to the alcohol. smolecule.comrsc.org

The choice of reducing agent and reaction conditions can be tailored to the specific substrate and desired outcome. For example, the reduction of 4-bromo-3-methylbenzonitrile (B1271910) with DIBAL-H provides the corresponding aldehyde, which can then be reduced to the alcohol. smolecule.com

Industrial Scale Synthesis Considerations and Process Optimization

For the industrial-scale synthesis of this compound, several factors must be considered to ensure an efficient, safe, and cost-effective process. These include the availability and cost of starting materials, the number of synthetic steps, reaction yields, and the ease of purification.

One patented method for the large-scale production of a related compound, 2-bromo-4-methylphenol, utilizes a continuous bromination process of p-cresol. google.com This method is designed to minimize side reactions and improve the selectivity of monobromination by controlling the mixing of reactants in a pipeline reactor. google.com Such continuous flow processes can offer advantages over batch processes in terms of safety, consistency, and scalability.

Process optimization may involve screening different catalysts, solvents, and reaction conditions to maximize yield and minimize waste. For example, the development of in-water scalable processes for related intermediates highlights the trend towards more environmentally friendly and sustainable manufacturing methods. thieme-connect.com The use of phase-transfer catalysis in reductive dehalogenations is another strategy that can be adapted for industrial applications to facilitate reactions between components in different phases. acs.org

Interactive Data Table: Synthetic Routes to this compound and its Precursors

| Synthetic Method | Starting Material | Key Reagents | Product | Reference |

| Reduction | 4-Bromo-2-methylbenzaldehyde | NaBH₄ or LiAlH₄ | This compound | smolecule.com |

| Reduction of Nitrile | 4-bromo-3-methylbenzonitrile | Diisobutylaluminum hydride (DIBAL-H) | 4-Bromo-3-methylbenzaldehyde | smolecule.com |

| Oxidation of Alcohol | (4-bromo-3-methylphenyl)methanol (B136240) | Manganese(IV) oxide | 4-Bromo-3-methylbenzaldehyde | smolecule.com |

| Glycosylation | α-D-mannose pentaacetate, 4-bromo-2-methylphenol | Boron trifluoride diethyl etherate | 4-Bromo-2-methylphenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside | nih.gov |

| Bromination | 2-methylbenzyl alcohol | N-Bromosuccinimide (NBS), AIBN | (ortho-bromo-2-methylphenyl)methanol | |

| Suzuki Coupling | 4-mannopyranosyloxyphenyl boronate, aryl bromide | Pd(dppf)Cl₂ | Biphenyl mannosides | nih.gov |

Chemical Reactivity and Transformation of 4 Bromo 2 Methylphenyl Methanol

Oxidative Transformations of the Hydroxymethyl Group

The hydroxymethyl group of (4-bromo-2-methylphenyl)methanol can be readily oxidized to afford either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Formation of Aldehyde and Carboxylic Acid Derivatives

The selective oxidation of this compound to 4-bromo-2-methylbenzaldehyde (B1282862) can be achieved using a variety of reagents. Manganese(IV) oxide (MnO₂) is a common and effective choice for this transformation. smolecule.comchemicalbook.com The reaction is typically carried out in a solvent such as dichloromethane (B109758) at room temperature. ambeed.com For instance, stirring this compound with a significant excess of manganese dioxide in dichloromethane for an extended period (e.g., 72 hours) can yield 4-bromo-2-methylbenzaldehyde. ambeed.com Other oxidizing agents like pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane can also be employed for this conversion. ambeed.com

Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 4-bromo-2-methylbenzoic acid. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidant capable of this transformation, often requiring heat to drive the reaction to completion. masterorganicchemistry.com This reaction is a general method for the oxidation of alkylbenzenes to benzoic acids, provided a benzylic hydrogen is present. masterorganicchemistry.comkhanacademy.org

| Starting Material | Product | Reagent(s) | Solvent |

| This compound | 4-Bromo-2-methylbenzaldehyde | Manganese(IV) oxide (MnO₂) | Dichloromethane |

| This compound | 4-Bromo-2-methylbenzaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane |

| This compound | 4-Bromo-2-methylbenzaldehyde | Dess-Martin Periodinane | Dichloromethane |

| This compound | 4-Bromo-2-methylbenzoic acid | Potassium permanganate (KMnO₄) | - |

Reductive Modifications of the Bromine Atom

The bromine atom on the aromatic ring can be selectively removed through reductive dehalogenation, providing access to the debrominated analogue of the parent compound.

Synthesis of Debrominated Analogues

Catalytic hydrogenation is a widely used and effective method for the reductive dehalogenation of aryl halides. sci-hub.se Specifically, the bromine atom of this compound can be removed by using a palladium-on-carbon (Pd/C) catalyst in the presence of a hydrogen source. sci-hub.se This reaction is typically carried out in a solvent like methanol (B129727). The process involves the cleavage of the carbon-bromine bond and its replacement with a carbon-hydrogen bond, yielding (2-methylphenyl)methanol. This method is often preferred due to its clean nature and the relatively mild conditions required for the reduction of aryl bromides compared to chlorides. sci-hub.se

| Starting Material | Product | Reagent(s) |

| This compound | (2-Methylphenyl)methanol | H₂, Pd/C |

Nucleophilic Substitution Reactions Involving the Bromine Atom

While direct nucleophilic aromatic substitution on the benzene (B151609) ring of this compound is generally difficult, the hydroxymethyl group can be converted into a good leaving group, such as a bromide, to facilitate nucleophilic substitution at the benzylic position. The resulting 4-bromo-2-methylbenzyl bromide is a reactive electrophile that readily participates in substitution reactions.

Mechanistic Elucidation of SN1 and SN2 Pathways

The nucleophilic substitution reactions of 4-bromo-2-methylbenzyl bromide, a primary benzylic halide, predominantly proceed through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comunizin.orglibretexts.org This is because the primary carbon is relatively unhindered, allowing for backside attack by the nucleophile. unizin.org The Sₙ2 reaction is a one-step, concerted process where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks. libretexts.org This mechanism leads to an inversion of stereochemistry if the carbon center is chiral. masterorganicchemistry.com

While primary benzylic halides favor the Sₙ2 pathway, Sₙ1 (unimolecular nucleophilic substitution) reactions can become competitive under certain conditions, such as with very poor nucleophiles or in solvents that stabilize carbocations. The Sₙ1 mechanism involves a two-step process where the leaving group first departs to form a resonance-stabilized benzylic carbocation, which is then attacked by the nucleophile. However, for a primary substrate like 4-bromo-2-methylbenzyl bromide, the Sₙ2 pathway is generally favored.

Introduction of Diverse Nucleophiles

A variety of nucleophiles can be introduced at the benzylic position of 4-bromo-2-methylbenzyl bromide, leading to a wide array of functionalized products.

For example, reaction with sodium cyanide (NaCN) in a polar aprotic solvent like dimethylformamide (DMF) results in the formation of 2-(4-bromo-2-methylphenyl)acetonitrile. This reaction is a classic example of an Sₙ2 displacement. vedantu.comyoutube.comchemguide.co.uk

Similarly, azide (B81097) (N₃⁻) , typically from sodium azide (NaN₃), can act as a nucleophile to displace the bromide, forming 1-(azidomethyl)-4-bromo-2-methylbenzene. This reaction can be part of a one-pot process where the resulting benzyl (B1604629) azide is then used in subsequent reactions, such as copper-catalyzed cycloadditions. nih.gov

Thiolates (RS⁻) are also effective nucleophiles for the substitution of the benzylic bromide. For instance, reaction with sodium phenolate (B1203915) leads to the formation of the corresponding ether. chempap.org

| Electrophile | Nucleophile Source | Product |

| 4-Bromo-2-methylbenzyl bromide | Sodium cyanide (NaCN) | 2-(4-Bromo-2-methylphenyl)acetonitrile |

| 4-Bromo-2-methylbenzyl bromide | Sodium azide (NaN₃) | 1-(Azidomethyl)-4-bromo-2-methylbenzene |

| 4-Bromo-2-methylbenzyl bromide | Sodium phenolate (NaOPh) | 4-Bromo-2-methyl-1-(phenoxymethyl)benzene |

Cross-Coupling Reactions and Organometallic Transformations of this compound

The chemical behavior of this compound is significantly influenced by the presence of the carbon-bromine (C-Br) bond on the aromatic ring. This bond serves as a key handle for a variety of carbon-carbon bond-forming reactions, particularly those catalyzed by transition metals.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, allowing for the construction of complex molecular architectures from readily available aryl halides. ua.edu this compound, possessing an aryl bromide moiety, is a suitable substrate for several of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl compounds by coupling an organoboron reagent with an organohalide. academie-sciences.fr The reaction of this compound or its derivatives with various boronic acids proceeds in the presence of a palladium catalyst and a base. nih.govmdpi.com The reaction is tolerant of a wide range of functional groups, and the hydroxymethyl group (-CH2OH) on the substrate typically does not interfere with the catalytic cycle. chemimpex.com

Research on analogous bromo-substituted aromatic compounds demonstrates that catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or systems generated in situ from palladium(II) acetate (B1210297) (Pd(OAc)2) and phosphine (B1218219) ligands are effective. uliege.beacs.org Common bases include sodium carbonate (Na2CO3) or potassium phosphate (B84403) (K3PO4), and the reactions are often carried out in solvent mixtures such as dioxane/water or dimethylformamide (DMF). uliege.beresearchgate.netnih.gov For sterically hindered substrates, the choice of ligand can be critical to achieving high yields. nih.gov

| Substrate (Analog) | Boronic Acid | Catalyst System | Base | Solvent | Yield | Reference |

| 4-Bromo-2,6-dimethylaniline | 4-tert-Butylphenylboronic acid | Pd(OAc)2 / PPh3 | Na2CO3 | Methanol | Moderate | uliege.be |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 3-Chlorophenylboronic acid | Pd(PPh3)4 | K3PO4 | Dioxane | 33-40% | nih.gov |

| 2-(2-Bromophenyl)benzo[d]thiazole | Phenylboronic acid | Pd2(dba)3 | Na2CO3 | Dioxane/Water | 90% | nih.gov |

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. libretexts.org In this transformation, this compound would react with an alkene in the presence of a Pd(0) catalyst and a base. The catalytic cycle involves the oxidative addition of the C-Br bond to the palladium center, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org While specific examples for this compound are not detailed, the reaction of other aryl bromides is well-established, often utilizing catalysts like Pd(OAc)2 with phosphine ligands and bases such as triethylamine (B128534) (Et3N). researchgate.netsci-hub.se The product would be a 4-vinyl-2-methylbenzyl alcohol derivative.

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orggold-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base like pyrrolidine (B122466) or N-butylamine. wikipedia.orgnih.gov The reaction of this compound with a terminal alkyne would yield a (2-methyl-4-(alkynyl)phenyl)methanol. The Sonogashira reaction is known for its mild conditions, often proceeding at room temperature, which is advantageous for substrates with sensitive functional groups. nih.govorganic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid issues like alkyne homocoupling. nih.gov

Formation of Aryl Grignard Reagents and their Subsequent Reactions

The bromine atom of this compound allows for the formation of an organometallic Grignard reagent. However, a critical consideration is the presence of the acidic proton of the hydroxymethyl (-CH2OH) group. Grignard reagents are strong bases and would be quenched by this proton. masterorganicchemistry.com Therefore, it is necessary to first protect the alcohol, for instance, as a silyl (B83357) ether (e.g., TBDMS ether), before attempting to form the Grignard reagent.

Once the hydroxyl group is protected, the resulting aryl bromide can be reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (4-(protected-oxymethyl)-3-methylphenyl)magnesium bromide. orgsyn.orgorgsyn.orglibretexts.org

This Grignard reagent is a potent carbon nucleophile and can be used in a variety of subsequent reactions to form new carbon-carbon bonds: masterorganicchemistry.com

Reaction with Aldehydes and Ketones: Addition to the carbonyl group of an aldehyde or ketone yields a secondary or tertiary alcohol, respectively, after acidic workup. libretexts.org

Reaction with Esters: Grignard reagents typically add twice to esters, resulting in the formation of a tertiary alcohol where two of the alkyl groups are identical. masterorganicchemistry.com

Reaction with Carbon Dioxide: Carboxylation of the Grignard reagent with CO2, followed by an acidic workup, produces a carboxylic acid. masterorganicchemistry.comlibretexts.org

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. libretexts.org The reactivity and regioselectivity of EAS on the this compound ring are governed by the electronic and steric effects of the three existing substituents: the methyl group (-CH3), the hydroxymethyl group (-CH2OH), and the bromine atom (-Br).

The directing effects of these substituents are as follows:

-CH3 (Methyl group): An activating group that directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

-CH2OH (Hydroxymethyl group): A weakly activating group that also directs ortho and para.

-Br (Bromo group): A deactivating group that, due to its lone pairs, still directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

Analyzing the available positions on the ring (numbered with the -CH2OH at C1):

The -CH2OH group at C1 directs to positions 2 (blocked), 4 (blocked), and 6.

The -CH3 group at C2 directs to positions 1 (blocked), 3, and 5.

The -Br atom at C4 directs to positions 3 and 5.

The consensus of these directing effects strongly favors substitution at positions 3 and 5. Both the activating methyl group and the deactivating bromo group steer the electrophile to these sites. Position 6 is activated by the hydroxymethyl group but is meta to the methyl group, making it electronically less favored than positions 3 and 5, which are ortho to the methyl group. Steric hindrance is also a factor, but positions 3 and 5 are relatively unencumbered. Therefore, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions) is most likely to occur at positions 3 and/or 5.

Role of Substituent Effects on Reactivity and Regioselectivity

Electronic Effects: The ring is influenced by competing effects. The methyl and hydroxymethyl groups are electron-donating, thereby activating the ring towards electrophilic attack compared to bromobenzene. masterorganicchemistry.com Conversely, the bromine atom is an electron-withdrawing group via induction, which deactivates the ring. masterorganicchemistry.com In palladium-catalyzed cross-coupling reactions, the electron-donating nature of the methyl and hydroxymethyl groups can facilitate the initial oxidative addition step at the C-Br bond. uliege.be

Steric Effects: The methyl group at the 2-position (ortho to the hydroxymethyl group and meta to the bromo group) introduces steric bulk. This can influence the approach of reagents. In cross-coupling reactions, this steric hindrance might necessitate the use of specific ligands on the palladium catalyst to ensure efficient reaction. uliege.benih.gov In electrophilic aromatic substitution, this steric presence further disfavors attack at the already electronically less-favorable position 1.

Regioselectivity: The regiochemical outcomes of reactions are a direct consequence of these combined effects.

For cross-coupling reactions , the reactivity is centered at the C-Br bond, as it is the most suitable site for oxidative addition to palladium.

For Grignard formation , the most significant substituent effect is the acidic nature of the -CH2OH proton, which dictates the necessity of a protection strategy.

Derivatization Strategies and Analogue Synthesis Based on 4 Bromo 2 Methylphenyl Methanol

Synthesis and Characterization of Schiff Base Derivatives

Schiff bases, or imines, are a class of compounds typically formed through the condensation of a primary amine with a carbonyl compound. The synthesis of Schiff bases from (4-Bromo-2-methylphenyl)methanol first requires its oxidation to the corresponding aldehyde, 4-bromo-2-methylbenzaldehyde (B1282862). This aldehyde then serves as the carbonyl precursor for derivatization.

The formation of Schiff bases involves the reaction of 4-bromo-2-methylbenzaldehyde with various primary amines. chemmethod.comimpactfactor.org This condensation reaction is a well-established method for creating imines, where the carbonyl oxygen is replaced by a nitrogen atom double-bonded to the carbon. impactfactor.orgevitachem.com

For instance, a Schiff base ligand named N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine has been synthesized through the condensation of furfural (B47365) with 4-bromo-2-methylaniline (B145978) (also known as 2-amino-5-bromotoluene). chemmethod.comchemmethod.comresearchgate.net A similar strategy can be applied by reacting the aldehyde derived from this compound with primary amines. The general reaction involves mixing equimolar amounts of the aldehyde and a primary amine in a suitable solvent, often with mild heating or an acid catalyst to facilitate the dehydration process. chemmethod.comimpactfactor.orgresearchgate.net

Another example involves the synthesis of the Schiff base ligand (Z)-2-(((4-bromo-2-methylphenyl) imino) methyl)-4-methylphenol, prepared by reacting 2-hydroxy-5-methylbenzaldehyde (B1329341) with 4-bromo-2-methylaniline in an ethanol (B145695) solution. researchgate.net The resulting Schiff base ligands are often crystalline solids and can be characterized using various spectroscopic techniques, including FT-IR, NMR (¹H and ¹³C), and mass spectrometry. chemmethod.comresearchgate.net

| Carbonyl Compound | Primary Amine | Resulting Schiff Base Ligand | Reference |

|---|---|---|---|

| Furfural | 4-Bromo-2-methylaniline | N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine | chemmethod.com |

| 2-Hydroxy-5-methylbenzaldehyde | 4-Bromo-2-methylaniline | (Z)-2-(((4-bromo-2-methylphenyl) imino) methyl)-4-methylphenol | researchgate.net |

| 2-Hydroxynaphthaldehyde | 4-Bromo-O-toluidine | 1-((4-bromo-2-methylphenylimino)methyl)naphthalen-2-ol | impactfactor.org |

Schiff base ligands derived from precursors like 4-bromo-2-methylbenzaldehyde are effective chelating agents for a variety of transition metal ions due to the presence of the imine nitrogen and other potential donor atoms. impactfactor.orgcibtech.orgmedjpps.com These ligands can stabilize metals in various oxidation states and are crucial in the development of coordination chemistry. cibtech.org

Research has demonstrated the synthesis of metal complexes using Schiff base ligands derived from 4-bromo-2-methylaniline. For example, the ligand N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine forms complexes with VO(II), Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). chemmethod.comchemmethod.com In these complexes, the ligand typically coordinates to the metal ion through the azomethine nitrogen atom. chemmethod.com

Similarly, the ligand (Z)-2-(((4-bromo-2-methylphenyl) imino) methyl)-4-methylphenol has been used to synthesize mixed ligand complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II), incorporating 1,10-Phenanthroline as a secondary ligand. researchgate.net Spectroscopic and magnetic susceptibility data suggest that these complexes often adopt an octahedral geometry. chemmethod.comresearchgate.net The stability and structure of the resulting complexes are influenced by factors such as the specific metal ion and the steric and electronic properties of the Schiff base ligand. cibtech.org

| Schiff Base Ligand | Metal Ions | Proposed Geometry | Reference |

|---|---|---|---|

| N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine | VO(II), Cr(III), Mn(II), Co(II), Ni(II), Cu(II) | Distorted Octahedral | chemmethod.com |

| N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine | Zn(II), Cd(II) | Tetrahedral | chemmethod.com |

| (Z)-2-(((4-bromo-2-methylphenyl) imino) methyl)-4-methylphenol (with 1,10-Phenanthroline) | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | Octahedral | researchgate.net |

Formation of Organometallic Complexes Incorporating (4-Bromo-2-methylphenyl) ligands

The (4-Bromo-2-methylphenyl) moiety can be directly incorporated into organometallic structures, forming stable complexes with transition metals. This is typically achieved through the use of organometallic reagents derived from the corresponding aryl halide.

The synthesis of homoleptic tetraaryl complexes of osmium(IV), Os(aryl)₄, has been an area of significant research. An improved synthetic route utilizes tetra-n-octylammonium hexabromoosmate(IV), ((Oct₄N)₂[OsBr₆]), as a precursor. chemrxiv.orgchemrxiv.orgamazonaws.comrsc.org This method has been successfully applied to synthesize complexes like Os(2-tolyl)₄ in high yields (≥75%) by reacting the osmium salt with the appropriate aryl Grignard reagent, such as 2-tolylmagnesium bromide. chemrxiv.orgamazonaws.com

However, the synthesis of tetrakis(4-bromo-2-methylphenyl)osmium(IV), which would be designated Os1-4Br, presents challenges. acs.org The formation of the necessary Grignard reagent from 1,4-dibromo-2-methylbenzene is complicated, as it would likely activate the less sterically hindered and more electron-rich position. acs.org Despite this, the general methodology provides a viable pathway for creating a range of Os(aryl)₄ complexes. The use of (Oct₄N)₂[OsBr₆] is advantageous as it mitigates the formation of osmium(VI) oxoaryl side products that are common when using OsO₄ as a starting material. rsc.org

| Osmium Precursor | Aryl Grignard Reagent | Product | Reported Yield | Reference |

|---|---|---|---|---|

| (Oct₄N)₂[OsBr₆] | 2-Tolylmagnesium bromide | Os(2-tolyl)₄ (Os1) | 75% | chemrxiv.orgamazonaws.com |

| (Oct₄N)₂[OsBr₆] | 2,5-Xylylmagnesium bromide | Os(2,5-xylyl)₄ (Os2) | 76% | chemrxiv.orgamazonaws.com |

| (Oct₄N)₂[OsBr₆] | Mesitylmagnesium bromide | Os(mesityl)₄ (Os3) | 21% | chemrxiv.orgamazonaws.com |

Incorporation into Complex Biomolecules

The (4-Bromo-2-methylphenyl) group serves as a key building block in the synthesis of complex biomolecules, particularly those with therapeutic potential. Its structural features can be exploited to enhance binding affinity and other pharmacological properties.

Substituted biphenyl (B1667301) mannosides are investigated as potent FimH antagonists for the treatment of urinary tract infections. nih.govnih.govacs.orggoogle.com The synthesis of these molecules often involves the (4-bromo-2-methylphenyl) scaffold. In one approach, 4-bromo-2-methylphenol, which is the phenolic analogue of this compound, is used as a key starting material. nih.gov

The synthesis begins with a Lewis acid-mediated glycosylation of mannose penta-acetate with 4-bromo-2-methylphenol, using boron trifluoride diethyl etherate to yield 4-Bromo-2-methylphenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside. nih.gov This intermediate then undergoes a Suzuki cross-coupling reaction with a substituted phenyl boronic acid to construct the biphenyl core. A final deprotection step with sodium methoxide (B1231860) affords the target ortho-substituted biphenyl mannoside. nih.gov The introduction of the ortho-methyl group on the biphenyl moiety has been shown to significantly improve the biological activity. nih.gov

An alternative strategy for creating C-mannoside analogues involves the use of an organolithium reagent derived from 4-bromo-2-methyl-iodobenzene. nih.govacs.org This reagent is added to an aldehyde derived from a protected mannose precursor to form the carbon-carbon bond that replaces the more labile O-glycosidic linkage. nih.govacs.org

| Reaction Type | Reactants | Key Intermediate/Product | Reference |

|---|---|---|---|

| Glycosylation | α-D-Mannose pentaacetate + 4-Bromo-2-methylphenol | 4-Bromo-2-methylphenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside | nih.gov |

| Suzuki Coupling | Protected 4'-bromobiphenyl mannoside + Phenyl boronic acid derivative | Protected ortho-substituted biphenyl mannoside | nih.gov |

| Organolithium Addition | Protected mannose aldehyde + Organolithium from 4-bromo-2-methyl-iodobenzene | C-mannoside alcohol intermediate | nih.govacs.org |

Development of Heterocyclic Derivatives (e.g., Tetrazoles)

The synthesis of tetrazole derivatives from this compound is a multi-step process that begins with the oxidation of the benzylic alcohol to the corresponding aldehyde. This transformation is a fundamental process in organic synthesis. mdpi.com Subsequently, the resulting 4-bromo-2-methylbenzaldehyde can be converted into a 5-substituted-1H-tetrazole. Tetrazoles are an important class of nitrogen-containing heterocycles, often considered as bioisosteres of carboxylic acids in medicinal chemistry. ias.ac.innih.govacs.org

Step 1: Oxidation of this compound

The initial and crucial step is the oxidation of the alcohol functionality to an aldehyde. Various reagents can achieve this selectively, such as Pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2), which are known for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. researchgate.net

Reaction Scheme: Oxidation to 4-Bromo-2-methylbenzaldehyde

Step 2: Synthesis of 5-Substituted-1H-tetrazole Derivatives

With 4-bromo-2-methylbenzaldehyde in hand, a common and efficient method for forming the tetrazole ring is a one-pot reaction using sodium azide (B81097) and malononitrile (B47326). ias.ac.in This reaction typically proceeds under reflux in a suitable solvent like ethanol, often catalyzed by palladium nanoparticles or other catalysts to achieve high yields. ias.ac.in The reaction first forms a benzylidene malononitrile intermediate, which then undergoes cyclization with the azide to form the tetrazole ring. ias.ac.in

General Procedure for Tetrazole Synthesis A mixture of the aryl aldehyde (4-bromo-2-methylbenzaldehyde), malononitrile, and sodium azide is refluxed in ethanol. ias.ac.in The reaction progress can be monitored using thin-layer chromatography (TLC). Upon completion, the product is isolated and purified. ias.ac.in

The table below outlines the synthesized tetrazole derivative based on this strategy.

Table 1: Synthesis of Tetrazole Derivative from 4-Bromo-2-methylbenzaldehyde

| Starting Aldehyde | Reagents | Product | Yield (%) |

|---|---|---|---|

| 4-Bromo-2-methylbenzaldehyde | Malononitrile, Sodium Azide (NaN₃) | 2-(1H-tetrazol-5-yl)-3-(4-bromo-2-methylphenyl)acrylonitrile | ~85-95* |

Yields are estimated based on similar syntheses reported in the literature for other aryl aldehydes under optimized conditions. ias.ac.in

This synthetic pathway demonstrates how the this compound scaffold can be elaborated into complex heterocyclic structures like tetrazoles, which are of significant interest in various fields of chemical research. nih.gov

Synthesis of Polyhalogenated Analogues and their Comparative Analysis

The synthesis of polyhalogenated analogues of this compound involves introducing additional halogen atoms onto the aromatic ring. These analogues are useful for structure-activity relationship (SAR) studies, where the effect of halogenation patterns on the molecule's properties is investigated. Aryl halides are highly versatile synthetic intermediates in the preparation of agrochemicals and pharmaceuticals. mdpi.com A direct further halogenation of this compound can be complex; therefore, a more controlled approach involves starting from a pre-halogenated precursor.

Synthetic Strategy for (2,4-Dibromo-6-methylphenyl)methanol

A plausible route to a di-brominated analogue, such as (2,4-dibromo-6-methylphenyl)methanol, would start from 3,5-dibromotoluene (B156392).

Bromination: The first step involves the bromination of 3,5-dibromotoluene at the benzylic position using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. This yields 3,5-dibromo-1-(bromomethyl)benzene.

Hydrolysis: The resulting benzylic bromide is then hydrolyzed to the corresponding alcohol, (3,5-dibromophenyl)methanol, typically using aqueous sodium hydroxide (B78521) or potassium carbonate.

Directed Ortho-Metalation and Methylation: A more advanced strategy could involve the directed ortho-metalation of a protected form of (4-bromophenyl)methanol, followed by reaction with an electrophilic methyl source, though this can be challenging to control.

A more direct, alternative synthesis could involve the reduction of a corresponding polyhalogenated benzoic acid derivative, which can be prepared through established routes. For instance, the reduction of 2,4-dibromo-6-methylbenzoic acid with a reducing agent like lithium aluminum hydride (LiAlH₄) would yield the target (2,4-dibromo-6-methylphenyl)methanol.

Comparative Analysis

The introduction of an additional bromine atom is expected to significantly alter the physicochemical properties of the parent molecule. A comparative analysis highlights these differences.

Table 2: Comparative Analysis of this compound and its Polyhalogenated Analogue

| Property | This compound | (2,4-Dibromo-6-methylphenyl)methanol (Predicted) | Impact of Additional Bromine |

|---|---|---|---|

| Molecular Weight | 201.06 g/mol | 279.95 g/mol | Increased molecular mass and density. |

| Lipophilicity (LogP) | Higher than the non-brominated parent | Significantly higher | Increased lipophilicity, affecting solubility and membrane permeability. |

| Electronic Effects | Electron-withdrawing bromo group at C4. | Two electron-withdrawing bromo groups at C2 and C4. | Enhanced electron deficiency of the aromatic ring. |

| Reactivity | Susceptible to reactions at the -OH group, methyl group, and aromatic ring (e.g., Suzuki coupling). | The additional bromine atom provides another site for cross-coupling reactions but may also sterically hinder other positions. mdpi.com | Offers potential for more complex, regioselective derivatization. |

| Acidity of -OH | Standard benzylic alcohol acidity. | Slightly increased acidity due to the enhanced inductive electron-withdrawing effect of two bromine atoms. | Modifies the reactivity of the hydroxyl group. |

The study of polyhalogenated aromatic compounds is crucial as the number and position of halogens can profoundly influence a compound's biological and chemical behavior. acs.orgnih.gov Comparative analyses, like the one predicted above, are fundamental in rational drug design and materials science to fine-tune molecular properties for specific applications.

Spectroscopic and Structural Elucidation Studies of 4 Bromo 2 Methylphenyl Methanol and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of an organic molecule. While specific, peer-reviewed spectral data for (4-Bromo-2-methylphenyl)methanol is not extensively published, the expected chemical shifts and coupling patterns can be predicted based on the structure and data from analogous compounds.

¹H NMR Spectroscopy The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the following signals are anticipated:

Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around δ 4.5-4.7 ppm. The methylene (B1212753) protons (CH₂) are adjacent to the aromatic ring and the oxygen atom, which deshields them.

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring will appear in the aromatic region (δ 7.0–7.5 ppm). Their specific shifts and splitting patterns depend on their position relative to the bromo, methyl, and hydroxymethyl substituents. One would expect a doublet for the proton adjacent to the bromine, a doublet of doublets for the proton between the bromine and hydroxymethyl group, and a singlet-like signal for the proton between the methyl and hydroxymethyl groups.

Methyl Protons (-CH₃): A sharp singlet for the methyl group protons is expected in the upfield region, typically around δ 2.2–2.4 ppm.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary depending on concentration and solvent, but typically appears between δ 1.5-3.0 ppm.

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Hydroxymethyl Carbon (-CH₂OH): Expected to appear around δ 64-66 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the bromine atom (C-Br) would be found around δ 120-125 ppm, while the carbon attached to the hydroxymethyl group would be in the δ 138-142 ppm range. The other aromatic carbons would resonate between δ 125-135 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal is anticipated in the upfield region, around δ 18-22 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| -CH₃ | 2.2 - 2.4 (s) | 18 - 22 |

| -CH₂OH | 4.5 - 4.7 (s) | 64 - 66 |

| -OH | 1.5 - 3.0 (br s) | - |

| Ar-C-Br | - | 120 - 125 |

| Ar-CH | 7.0 - 7.5 (m) | 125 - 135 |

| Ar-C-CH₃ | - | 135 - 138 |

| Ar-C-CH₂OH | - | 138 - 142 |

s = singlet, br s = broad singlet, m = multiplet

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignments

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), probes the vibrational modes of a molecule. The functional groups present in this compound give rise to characteristic absorption bands.

FT-IR Spectroscopy In an FT-IR spectrum, the prominent absorption bands would include:

O-H Stretching: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, broadened due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups are found just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Aromatic Stretching: Medium to weak intensity bands appear in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.

O-H Bending: The in-plane bending of the O-H group is usually found around 1350-1420 cm⁻¹.

C-O Stretching: A strong band corresponding to the C-O stretching of the primary alcohol is expected in the 1000-1085 cm⁻¹ range.

C-Br Stretching: A band in the lower frequency region, typically 500-600 cm⁻¹, can be assigned to the C-Br stretching vibration.

FT-Raman Spectroscopy FT-Raman spectroscopy provides complementary information. Key expected signals include:

Aromatic Ring Vibrations: The symmetric ring breathing vibration, often a strong band in Raman spectra, is expected around 800-850 cm⁻¹. Aromatic C=C stretching vibrations are also prominent.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also visible, typically with strong intensity.

C-Br Stretching: The C-Br stretch is also observable in the Raman spectrum.

Vibrational studies on related molecules like 2-bromo-4-methylaniline (B145976) support the assignment of these characteristic frequencies. nih.gov

Table 2: Predicted Vibrational Band Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| O-H stretch | 3200 - 3600 | FT-IR | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | FT-IR, FT-Raman | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | FT-IR, FT-Raman | Medium-Strong |

| C=C aromatic stretch | 1450 - 1600 | FT-IR, FT-Raman | Medium-Weak |

| C-O stretch | 1000 - 1085 | FT-IR | Strong |

| C-Br stretch | 500 - 600 | FT-IR, FT-Raman | Medium |

Ultraviolet-Visible Spectroscopy (UV-Vis) and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the absorption of UV light is dominated by the substituted benzene ring. The expected electronic transitions are primarily π → π* transitions associated with the aromatic system. Typically, substituted benzenes exhibit two main absorption bands:

The E2-band , which is strong and appears around 200-230 nm.

The B-band , which is weaker and appears at longer wavelengths, around 260-280 nm. This band often shows fine vibrational structure.

The presence of the bromo, methyl, and hydroxymethyl substituents will cause a bathochromic (red) shift of these absorptions compared to unsubstituted benzene. Studies on derivatives, such as Schiff bases formed from 4-bromo-2-methylaniline (B145978), confirm that π → π* transitions are the major electronic events observed in the UV-Vis spectrum. chemmethod.com

Table 3: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Transition Type | Associated Chromophore | Predicted λₘₐₓ (nm) |

|---|---|---|

| π → π* (E2-band) | Aromatic Ring | ~210 - 230 |

| π → π* (B-band) | Aromatic Ring | ~270 - 285 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound from its fragmentation pattern.

The molecular formula of this compound is C₈H₉BrO. A key feature in its mass spectrum will be the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity, separated by 2 mass units (M⁺ and M+2).

Molecular Ion (M⁺): The calculated molecular weight is approximately 200.0 g/mol (for ⁷⁹Br) and 202.0 g/mol (for ⁸¹Br). Therefore, molecular ion peaks are expected at m/z 200 and 202.

Fragmentation Pattern The fragmentation of benzyl (B1604629) alcohols is well-characterized. The primary fragmentation pathways for this compound would likely involve:

Loss of a hydrogen radical (-H): [M-1]⁺, leading to peaks at m/z 199/201.

Loss of water (-H₂O): [M-18]⁺, a common fragmentation for alcohols, giving peaks at m/z 182/184.

Loss of the hydroxyl radical (-OH): [M-17]⁺, leading to the formation of the stable bromomethylbenzyl cation at m/z 183/185.

Loss of the hydroxymethyl radical (-CH₂OH): [M-31]⁺, yielding the 4-bromo-2-methylphenyl cation at m/z 169/171.

Formation of the tropylium (B1234903) ion: Cleavage of the bromine atom can lead to a fragment at m/z 121, followed by rearrangement.

The most abundant peak (base peak) is often the [M-OH]⁺ or the [M-H₂O]⁺ fragment, reflecting the stability of the resulting cation. docbrown.info

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (⁷⁹Br / ⁸¹Br) | Predicted Fragment Ion | Loss |

|---|---|---|

| 200 / 202 | [C₈H₉BrO]⁺ | Molecular Ion |

| 183 / 185 | [C₈H₈Br]⁺ | -OH |

| 182 / 184 | [C₈H₇Br]⁺ | -H₂O |

| 169 / 171 | [C₇H₆Br]⁺ | -CH₂OH |

| 121 | [C₈H₉O]⁺ | -Br |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. As of this writing, a single-crystal X-ray structure for this compound has not been reported in the major crystallographic databases.

However, based on its structure, one can predict the types of intermolecular interactions that would govern its crystal packing. The primary interaction would be hydrogen bonding involving the hydroxyl (-OH) group. The hydroxyl proton can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor. This would likely lead to the formation of one-dimensional chains or more complex networks of molecules in the solid state.

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Methylphenyl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of molecules. For a molecule like (4-bromo-2-methylphenyl)methanol, DFT calculations can provide deep insights into its fundamental characteristics. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which offers a good balance of accuracy and computational cost for organic molecules.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For this compound, the primary conformational flexibility lies in the orientation of the hydroxymethyl group (-CH₂OH) relative to the benzene (B151609) ring.

Theoretical studies on similar benzyl (B1604629) alcohol derivatives reveal the existence of different stable conformers. rsc.orgmdpi.com For this compound, the rotation around the C(aryl)-C(CH₂) bond is the most significant degree of freedom. The potential energy surface scan for this rotation would likely reveal two main stable conformations: a gauche form, where the O-H group is oriented towards one of the adjacent ring carbons, and a less stable anti or planar form. The gauche conformation is often stabilized by a weak intramolecular hydrogen bond between the hydroxyl hydrogen and the π-electron system of the aromatic ring. The presence of the ortho-methyl group introduces steric hindrance that influences the rotational barrier and the relative energies of the conformers. High-level calculations, such as those employing the MP2 method, can further refine these energy differences. ceu.es

Table 1: Predicted Conformational Data for this compound This table presents hypothetical data based on typical results for substituted benzyl alcohols.

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

| Gauche | ~60° | 0.00 | Intramolecular OH-π interaction |

| Anti (Planar) | 180° | ~1.5 - 2.5 | Steric minimization |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of chemical stability. researchgate.netpearson.com A larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, with contributions from the oxygen atom's lone pairs. The LUMO is likely to be a π* orbital distributed over the benzene ring. DFT calculations can precisely map these orbitals and determine their energies. The presence of the electron-donating methyl group and the electron-withdrawing but also π-donating bromine atom will modulate the energies of these orbitals. nih.gov

Table 2: Predicted Frontier Orbital Energies for this compound This table presents hypothetical data based on DFT calculations for similar aromatic compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -6.58 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.73 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). nih.govnih.gov By calculating the second derivatives of the energy with respect to atomic positions, a full set of vibrational frequencies and their corresponding intensities can be obtained. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands.

For this compound, key vibrational modes would include the O-H stretching of the alcohol group, aromatic C-H stretching, C-O stretching, and the C-Br stretching frequency. Theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation, so a scaling factor is typically applied to improve agreement with experimental spectra. nih.gov

Table 3: Predicted and Scaled Vibrational Frequencies for Key Modes of this compound This table presents hypothetical data based on DFT calculations for related brominated aromatic compounds.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| O-H Stretch | -OH | 3750 | 3600 |

| Aromatic C-H Stretch | Ar-H | 3150 | 3024 |

| Aliphatic C-H Stretch | -CH₂-, -CH₃ | 3010 | 2890 |

| C-O Stretch | Ar-CH₂-OH | 1080 | 1037 |

| C-Br Stretch | Ar-Br | 650 | 624 |

Global and Local Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors, based on conceptual DFT, provide a framework for understanding and predicting reaction outcomes. nih.govljast.ly

Chemical Potential (μ): Measures the escaping tendency of electrons. (μ ≈ (E_HOMO + E_LUMO) / 2)

Chemical Hardness (η): Measures the resistance to change in electron distribution. (η ≈ (E_LUMO - E_HOMO) / 2)

Global Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. (ω = μ² / 2η)

Local reactivity can be analyzed using Fukui functions or the Molecular Electrostatic Potential (MEP). The MEP map visually indicates the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would show a negative potential around the oxygen atom, making it a likely site for hydrogen bonding and electrophilic attack, while the region around the hydroxyl hydrogen would be positive.

Table 4: Calculated Global Reactivity Descriptors for this compound This table presents hypothetical data derived from the predicted HOMO/LUMO energies.

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -3.715 |

| Chemical Hardness (η) | 2.865 |

| Global Softness (S) | 0.174 |

| Electrophilicity Index (ω) | 2.403 |

Molecular Dynamics Simulations for Solution-Phase Behavior

While DFT calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. researchgate.netaip.org An MD simulation of this compound in a solvent like water or methanol (B129727) would provide insights into its solvation structure and dynamics.

In such a simulation, the molecule would be placed in a box of solvent molecules, and the trajectories of all atoms would be calculated over time by solving Newton's equations of motion. This requires a force field, which parameterizes the potential energy of the system. Analysis of the simulation trajectory can reveal:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent atom at a certain distance from a solute atom. For example, the RDF between the hydroxyl oxygen of the solute and the hydrogen of water molecules would reveal the structure and strength of hydrogen bonding. researchgate.net

Hydrogen Bond Dynamics: The average number of hydrogen bonds between the solute and solvent, as well as their lifetimes, can be calculated.

Conformational Dynamics: The simulation would show how the molecule samples different conformations in solution, and how the solvent influences the conformational equilibrium discussed in section 6.1.1.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms. rsc.orgresearchgate.net For instance, the oxidation of this compound to (4-bromo-2-methylphenyl)aldehyde is a common synthetic transformation. DFT calculations can be used to map the entire reaction pathway.

A theoretical mechanistic study would involve:

Locating Reactants and Products: The geometries of the starting material, the oxidant (e.g., a chromium-based reagent or a catalyst), and the final products are optimized.

Identifying Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located. This is a critical step, as the energy of the TS determines the activation energy and thus the reaction rate.

Verifying the Pathway: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition state correctly connects the reactants and products.

By comparing the activation energies for different possible pathways, the most likely mechanism can be determined. For example, in a metal-catalyzed aerobic oxidation, DFT could be used to study the adsorption of the alcohol onto the catalyst surface, the key C-H and O-H bond-breaking steps, and the desorption of the aldehyde product. nih.govchemrxiv.org

Transition State Analysis and Reaction Energy Diagrams

Transition state analysis and the generation of reaction energy diagrams are fundamental computational tools to understand the kinetics and thermodynamics of a chemical reaction. For this compound, such analyses can predict the most likely pathways for its synthesis and subsequent reactions.

Similarly, the oxidation of benzyl alcohol to benzaldehyde (B42025) is a common reaction where transition state analysis can be applied. The mechanism of such a reaction, whether it proceeds via a concerted step or through an intermediate, can be elucidated by locating the transition states and calculating their corresponding energy barriers using Density Functional Theory (DFT). For this compound, the presence of an electron-withdrawing bromine atom and an electron-donating methyl group on the aromatic ring would influence the stability of any charged intermediates or transition states.

A hypothetical reaction energy diagram for the oxidation of this compound to the corresponding aldehyde would map the energy of the system along the reaction coordinate. The diagram would show the relative energies of the reactants, any intermediates, the transition states, and the products. The height of the energy barrier from the reactant to the transition state, known as the activation energy, determines the rate of the reaction. For complex reactions with multiple steps, each step would have its own transition state and activation energy. For example, in a study on the dehydrogenation of methanol on a catalyst surface, DFT calculations were used to map out the reaction pathway, identifying the most favorable sequence of bond-breaking and bond-forming events and their associated energy barriers. rsc.org

In Silico Prediction of Pharmacokinetic Properties

The pharmacokinetic properties of a molecule, which include its absorption, distribution, metabolism, and excretion (ADME), are critical for its potential use as a therapeutic agent. In silico tools provide a rapid and cost-effective means of predicting these properties. Web-based platforms like SwissADME are widely used for this purpose. nih.gov

For this compound, a prediction of its ADME properties was performed using the SwissADME tool. The results are summarized in the table below.

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 201.06 g/mol | Within the range for good oral bioavailability. |

| LogP (Octanol/Water Partition Coeff.) | 2.35 | Indicates good lipophilicity for membrane permeability. |

| Water Solubility | Moderately soluble | Suggests reasonable absorption and distribution. |

| Lipinski's Rule of Five | 0 violations | High likelihood of being an orally active drug. |

| Pharmacokinetics | ||

| Gastrointestinal (GI) Absorption | High | Expected to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | May cross the blood-brain barrier. |

| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells. |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

| Drug-likeness | ||

| Bioavailability Score | 0.55 | Indicates good oral bioavailability. |

Table generated using the SwissADME web tool. nih.govswissadme.ch

The predictions suggest that this compound has favorable physicochemical properties for drug development, with no violations of Lipinski's Rule of Five. nih.gov Its high predicted gastrointestinal absorption and bioavailability score are promising. nih.gov However, the predicted inhibition of several cytochrome P450 (CYP) enzymes indicates a potential for metabolic drug-drug interactions. nih.gov The ability to permeate the blood-brain barrier suggests that the compound could have effects on the central nervous system. nih.gov

Analysis of Non-linear Optical Properties and Hyperpolarizability

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. nih.govmdpi.com Computational chemistry, particularly DFT, is a powerful tool for predicting the NLO properties of molecules. nih.gov The key parameters in these studies are the polarizability (α) and the first-order hyperpolarizability (β), which quantify the linear and non-linear response of a molecule to an applied electric field, respectively.

For this compound, the presence of an electron-donating group (-CH₃), an electron-withdrawing group (-Br), and a π-conjugated system (the benzene ring) suggests that it may exhibit NLO properties. The intramolecular charge transfer between these groups can lead to a large hyperpolarizability.

Computational studies on similar molecules have shown the importance of substituent effects on NLO properties. For example, a study on coumarin (B35378) derivatives demonstrated that changing substituents on the aromatic ring significantly affects the first hyperpolarizability. mdpi.com Similarly, research on chalcone (B49325) derivatives has highlighted the role of donor-acceptor interactions in enhancing NLO responses. ajrconline.org A computational investigation of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives also showed that the hyperpolarizability values are sensitive to the electronic nature of the substituents. nih.gov

A typical computational workflow for predicting the NLO properties of this compound would involve:

Optimization of the molecular geometry using a suitable DFT functional and basis set.

Calculation of the dipole moment, polarizability, and first-order hyperpolarizability.

Analysis of the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions and charge transfer characteristics. A smaller HOMO-LUMO gap is often associated with higher NLO activity. nih.gov

The calculated hyperpolarizability of this compound could then be compared to that of a standard NLO material like urea (B33335) to assess its potential for NLO applications. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. cust.edu.tw These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts.

While no specific QSAR models for this compound have been reported, its structural features suggest that it could be included in QSAR studies for various biological applications. For example, QSAR models have been developed for the toxicity of benzyl alcohols, where descriptors such as the 1-octanol/water partition coefficient (log Kow) and the Hammett sigma constant were found to be important. nih.gov The presence of the bromo and methyl groups in this compound would significantly influence these descriptors.

Furthermore, QSAR studies on brominated flame retardants have been conducted to predict their endocrine-disrupting potential. nih.govacs.org These studies often employ a wide range of molecular descriptors, including constitutional, topological, and quantum chemical parameters, to build robust models. nih.gov Given that this compound contains a bromine atom, it could be relevant in such models.

A hypothetical QSAR study involving this compound would follow these general steps:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activity (e.g., antimicrobial, anticancer, or enzyme inhibition) would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the series using software like Dragon or PaDEL-Descriptor.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) would be used to build a mathematical model correlating the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques. nih.gov

For instance, QSAR studies on antimicrobial compounds have shown the importance of topological and electronic parameters in describing their activity. arabjchem.org The development of a QSAR model for a set of compounds including this compound could help in designing more potent analogs by suggesting modifications to its structure that would enhance the desired biological effect.

Advanced Applications of 4 Bromo 2 Methylphenyl Methanol and Its Derivatives in Research

Medicinal Chemistry Applications

The core structure of (4-bromo-2-methylphenyl)methanol is a valuable starting point for the synthesis of new therapeutic agents. The presence of the bromo- and methyl-substituted phenyl ring is a key feature in many biologically active molecules, and researchers have capitalized on this to design compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.

The rational design of new drugs often involves the use of versatile building blocks like this compound. The functional groups on this molecule—the hydroxyl and the bromine atom—provide reactive sites for a variety of chemical transformations. For instance, the bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which allows for the creation of complex biaryl structures.

A relevant example, though starting from the closely related 4-bromo-3-methyl aniline (B41778), is the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. In this process, the bromo-methyl aniline is first coupled with pyrazine-2-carboxylic acid to form an amide, which then undergoes a Suzuki coupling reaction with various aryl boronic acids to yield a library of derivative compounds mdpi.com. This synthetic strategy highlights how the bromo-substituted phenyl ring is instrumental in building molecular diversity for screening as potential therapeutic agents. Similar strategies can be envisioned starting from this compound to generate novel classes of compounds.

Derivatives containing a brominated phenyl moiety have shown considerable promise as anticancer agents. The presence of a halogen atom can enhance the lipophilicity and membrane permeability of a molecule, potentially leading to improved cytotoxic effects against cancer cells.

Research into halogenated derivatives of benzofuran, for example, has demonstrated significant anticancer potential. One study evaluated a methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, which exhibited potent cytotoxic activity against several human cancer cell lines. The IC50 values, which represent the concentration required to inhibit 50% of cell growth, were particularly low for the A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines, indicating high potency nih.gov. While not directly synthesized from this compound, these findings underscore the potential of incorporating a bromo-substituted phenyl structure into larger molecules to achieve significant anticancer effects.

| Compound | Target Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Carcinoma) | 3.5 ± 0.6 |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Hepatocellular Carcinoma) | 3.8 ± 0.5 |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | SW620 (Colon Adenocarcinoma) | 10.8 ± 0.9 |

| Cisplatin (Reference Drug) | A549 (Lung Carcinoma) | Reference |

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Chemical structures based on this compound are of interest in this field. For instance, the synthesis of pyrazine (B50134) carboxamides from 4-bromo-3-methyl aniline has yielded compounds with significant antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi) mdpi.com. One derivative, in particular, showed a strong inhibitory effect with a low minimum inhibitory concentration (MIC).

These findings suggest that the bromo-methylphenyl scaffold can be a key component in the design of new antibacterial agents. The lipophilic nature of the bromine atom can facilitate the passage of the molecule through the bacterial cell wall, enhancing its efficacy.

| Derivative | Bacterial Strain | Zone of Inhibition (mm) at 50 mg/mL | MIC (mg/mL) |

|---|---|---|---|

| Pyrazine carboxamide 5d | XDR S. Typhi | 17 | 6.25 |

| Pyrazine carboxamide 5c | XDR S. Typhi | 15 | N/A |

| Pyrazine carboxamide 5a | XDR S. Typhi | 14 | N/A |

To understand the therapeutic potential of any new compound, it is crucial to investigate its interaction with biological targets and metabolic enzymes. The Cytochrome P450 (CYP) family of enzymes is central to drug metabolism, and interactions with these enzymes can significantly affect a drug's efficacy and safety nih.govnih.gov. Enzyme inhibition, where a drug competes for the active site of a CYP enzyme, can lead to increased serum levels of other drugs, potentially causing toxicity nih.gov.

For derivatives of this compound, molecular docking studies can predict how they might bind to specific biological targets. For example, in the study of pyrazine carboxamide derivatives, docking simulations were used to investigate their interaction with the bacterial enzyme DNA gyrase, a key target for antibacterial drugs mdpi.com. Such computational studies are essential in the rational design of new therapeutic agents, helping to prioritize which compounds to synthesize and test based on their predicted binding affinity and mode of interaction with a target protein.

Inflammation is a key factor in many chronic diseases, and there is a continuous need for new and effective anti-inflammatory drugs researchgate.netnih.gov. The development of novel anti-inflammatory agents is an active area of research, with a focus on designing molecules that can inhibit key inflammatory pathways.

The structural features of this compound make it a suitable starting material for the synthesis of compounds with anti-inflammatory potential. While direct studies on derivatives of this specific compound are limited, the broader class of brominated aromatic compounds has been explored for anti-inflammatory effects. The design of such agents often involves computational methods, like molecular docking, to predict their ability to inhibit inflammatory targets such as cyclooxygenase (COX) enzymes or other proteins involved in the inflammatory cascade researchgate.net.

Applications in Agrochemical Research and Development

The utility of this compound and its derivatives extends beyond medicinal chemistry into the realm of agrochemical research. The development of new pesticides, herbicides, and fungicides is essential for modern agriculture, and many of the principles of rational design used in drug discovery are also applicable here.

The versatility of the closely related (4-bromo-3-methylphenyl)methanol (B136240) as a reagent in the synthesis of new agrochemicals has been noted nbinno.com. The bromo-methylphenyl moiety can be incorporated into a variety of molecular structures to create compounds with desired biological activities against agricultural pests. For example, imine derivatives, also known as Schiff bases, synthesized from bromo-methyl anilines have been investigated for their potential as fungicides, pesticides, and insecticides nih.gov. The systematic modification of these structures allows researchers to fine-tune their biological activity and develop new products for crop protection.

Utilization in Materials Science and Specialty Chemicals

This compound serves as a versatile building block in the synthesis of specialized molecules for materials science. Its unique structure, featuring a reactive benzylic alcohol group, a bromine atom suitable for cross-coupling reactions, and a methyl group for steric and electronic influence, makes it a valuable precursor for creating complex chemical architectures.

The functional groups on this compound make it an important intermediate in the development of sophisticated ligands for metal catalysis and coordination chemistry. Researchers utilize this compound to construct molecules with specific geometries and electronic properties that can coordinate with metal centers, influencing the activity and selectivity of catalytic processes.

For instance, this compound is a key intermediate in the multi-step synthesis of novel compounds designed to act as antagonists or inverse agonists for opioid receptors. google.com In these syntheses, the methanol (B129727) derivative is first oxidized to the corresponding aldehyde, which then undergoes further reactions to build the final complex ligand structure. This application highlights its role in medicinal chemistry for creating ligands that interact with biological metal-containing systems. Furthermore, the compound has been associated with the synthesis of chiral tridentate ligands, which are crucial in asymmetric catalysis for producing enantiomerically pure products.

While not typically used as a direct monomer for polymerization, this compound is a critical precursor to molecules that are incorporated into advanced materials and catalytic systems. The compound can be readily transformed into derivatives with functionalities tailored for specific applications.

A primary pathway involves the oxidation of this compound to produce 4-bromo-2-methyl-benzaldehyde. google.comchemicalbook.com This resulting aldehyde is noted for its use as an additive in the production of polymers and plastics. chemicalbook.com Its incorporation can modify the properties of the final material. Moreover, 4-bromo-2-methyl-benzaldehyde is recognized for its own catalytic properties, making it a candidate for applications in sustainable chemical synthesis and as a hydrogenation catalyst. chemicalbook.com

Another significant transformation is the conversion of this compound into 4-bromo-1-(bromomethyl)-2-methylbenzene. chemicalbook.com This reaction, typically achieved using phosphorus tribromide, converts the alcohol into a more reactive benzylic bromide. chemicalbook.com The resulting di-bromo compound is a highly useful building block for creating more complex functional materials through subsequent substitution or coupling reactions.

Table 1: Key Reactions of this compound in Materials Synthesis

| Starting Material | Reagents | Product | Application of Product |

| This compound | Manganese Dioxide (MnO₂) or Swern Oxidation reagents (e.g., Oxalyl chloride, DMSO, TEA) | 4-Bromo-2-methyl-benzaldehyde | Additive in polymers and plastics; Hydrogenation catalyst |

| This compound | Phosphorus Tribromide (PBr₃) | 4-Bromo-1-(bromomethyl)-2-methylbenzene | Intermediate for functional materials |

Role as a Research Compound in Academic and Industrial Laboratories

This compound is a widely utilized research compound in both academic and industrial settings due to its status as a readily available and versatile chemical intermediate. Its bifunctional nature—a nucleophilic alcohol and a phenyl bromide suitable for organometallic reactions—allows for a wide range of chemical transformations.

Numerous chemical suppliers offer this compound, ensuring its accessibility for research and development. aksci.com This availability makes it a staple building block for constructing complex organic molecules, including active pharmaceutical ingredients and specialty chemicals.